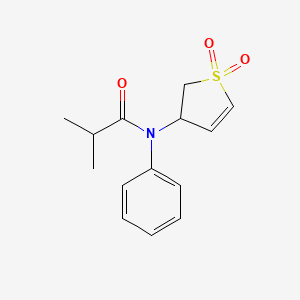

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylisobutyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylisobutyramide, also known as DIBO or N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenyl-2-methylpropanamide, is a small molecule that has been extensively studied for its potential applications in various scientific fields. This compound is a thiol-reactive molecule that has been shown to selectively target and inhibit the activity of certain enzymes and proteins, leading to a range of biological effects.

Applications De Recherche Scientifique

Electrochemical Sensors and Devices

A novel electrochemical redox-active nanocomposite was synthesized for sensitive detection of carbohydrate antigen 199, showcasing potential in clinical research and diagnostics. The composite, involving polythiophene derivatives, demonstrates excellent electrochemical properties and electrocatalytic ability, highlighting the relevance of thiophene derivatives in developing advanced sensing platforms (Wang et al., 2016).

Antimicrobial and Anti-inflammatory Applications

Novel pyrazole derivatives bearing thiourea and sulfonamide moieties have shown promising anti-inflammatory and antimicrobial activities. This research underlines the pharmaceutical applications of thiophene derivatives, particularly in the development of new drugs with enhanced biological activities (Keche et al., 2012).

Electrochromic Materials

Solution-processable electrochromic polymers incorporating thiophene derivatives were designed for potential use in large-area electrochromic devices. These materials, characterized by their color-changing properties under electrical stimulation, indicate the utility of thiophene derivatives in smart windows and displays (Xu et al., 2016).

Drug Discovery and Biochemical Applications

The development of new organocatalytic reactions for synthesizing optically active, highly functionalized tetrahydrothiophenes showcases the significance of thiophene derivatives in medicinal chemistry and nanoscience. Such compounds can serve as building blocks for pharmaceuticals or materials with specific optical properties (Brandau et al., 2006).

Analytical Chemistry Applications

The use of thiophene derivatives as pre-labeling reagents in high-performance liquid chromatography for sensitive detection of primary and secondary amines, as well as carboxylic acids, illustrates their utility in analytical methodologies. This application is crucial for advancing analytical techniques and improving detection sensitivities (Kawasaki et al., 1985).

Propriétés

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-N-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c1-11(2)14(16)15(12-6-4-3-5-7-12)13-8-9-19(17,18)10-13/h3-9,11,13H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNAERQUASKOOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N(C1CS(=O)(=O)C=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylisobutyramide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2924258.png)

![N-[3-(trifluoromethyl)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2924261.png)

![N-[(9-Hydroxyspiro[3.5]nonan-8-yl)methyl]prop-2-enamide](/img/structure/B2924266.png)

![2-[(Cyclopropylmethyl)amino]ethan-1-ol](/img/structure/B2924267.png)

![N-benzyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2924268.png)

![ethyl 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-5-[2-(methoxycarbonyl)-3-thienyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2924274.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2924275.png)

![1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2924277.png)